molecular formula C9H16N4O6 B2810917 Ser-Gly-Asn CAS No. 68141-38-8

Ser-Gly-Asn

Cat. No.: B2810917
CAS No.: 68141-38-8
M. Wt: 276.249
InChI Key: BPMRXBZYPGYPJN-WHFBIAKZSA-N
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Description

Serine-Glycine-Asparagine is a tripeptide composed of the amino acids serine, glycine, and asparagine. This compound is part of the SGNH hydrolase family, which is known for its unique structural features and catalytic mechanisms. The SGNH hydrolase superfamily contains conserved blocks of amino acids that contribute to its broad substrate specificity and multifunctionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serine-glycine-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The carboxyl group of serine is attached to the resin.

    Deprotection: The protecting group on the amino group of serine is removed.

    Coupling: Glycine is coupled to the deprotected serine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection and coupling: The protecting group on glycine is removed, and asparagine is coupled to the growing peptide chain.

    Cleavage: The completed tripeptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of serine-glycine-asparagine may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the tripeptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

Serine-glycine-asparagine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.

    Deamidation: The amide group of asparagine can undergo deamidation to form aspartic acid.

    Hydrolysis: The peptide bonds can be hydrolyzed to release the individual amino acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Serine-glycine-asparagine has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Serine-Glycine-Asparagine-Histidine: Another member of the SGNH hydrolase family with an additional histidine residue.

    Glycine-Asparagine-Serine-Leucine: A variant with leucine instead of histidine.

    Glycine-Aspartic Acid-Serine-Leucine: A deamidated form with aspartic acid instead of asparagine .

Uniqueness

Serine-glycine-asparagine is unique due to its specific sequence and the presence of the conserved residues serine, glycine, and asparagine, which are critical for the catalytic activity of SGNH hydrolases. This tripeptide’s unique structural features contribute to its broad substrate specificity and multifunctionality, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMRXBZYPGYPJN-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the Ser-Gly-Asn sequence in enzymes?

A: The this compound sequence frequently appears in the active sites of a diverse group of enzymes known as GDSL hydrolases. These enzymes are characterized by a conserved this compound-His (SGNH) motif, with Serine acting as the catalytic nucleophile. [, , ]

Q2: How does the this compound sequence contribute to the catalytic activity of GDSL hydrolases?

A: The Serine residue within the this compound motif forms part of the catalytic triad, which also typically includes an Aspartate and a Histidine. [] This triad facilitates the activation of the Serine hydroxyl group for nucleophilic attack on the substrate, ultimately leading to hydrolysis. [, ]

Q3: Can you provide an example of how the this compound sequence has been studied in a specific enzyme?

A: Research on avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase identified the Serine within the this compound-Thr-Asp sequence as the site of acetyl-S-enzyme formation. This finding confirmed the importance of this Serine residue in the catalytic mechanism of the enzyme. []

Q4: Are there any other conserved sequences found alongside this compound in GDSL hydrolases?

A: Yes, GDSL hydrolases typically possess four conserved blocks, with the this compound sequence residing in block II. These blocks contribute to the overall structural stability and function of the enzyme. [, , ]

Q5: Can modifications to the amino acids surrounding the this compound sequence affect enzyme activity?

A: Yes, modifications, even subtle ones, can significantly impact enzyme activity. For instance, mutating the Serine residue within the this compound motif to Alanine in the GDSL esterase S12A from Photobacterium marinum J15 likely alters its catalytic activity. []

Q6: What are the implications of discovering a chloride ion in the catalytic triad of some GDSL hydrolases?

A: The crystal structure of VvPlpA, a GDSL hydrolase from Vibrio vulnificus, revealed an unusual Ser-His-chloride catalytic triad instead of the typical Ser-His-Asp/Glu triad. [, ] This finding highlights the diversity within this enzyme family and the potential for chloride ions to play critical roles in catalysis.

Q7: How can computational methods be used to study the this compound motif in enzymes?

A: Computational tools like molecular modeling can provide insights into the structure-function relationships of enzymes containing the this compound motif. For example, a structural model of Est19, a GDSL hydrolase from Bacillus sp. K91, was constructed using phospholipase A1 as a template. This model aided in understanding the enzyme's active site and the role of the this compound-His catalytic residues. []

Q8: Can you provide an example of how researchers are exploring the biotechnological applications of GDSL hydrolases?

A: Researchers have explored the autodisplay of a GDSL esterase, EsjA, on the cell surface of E. coli. This approach allows for efficient whole-cell biocatalysis and the potential for high-throughput screening of engineered enzyme variants with altered substrate specificities. []

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